

Application of 1,4-Diacetoxybutane in the Manufacturing of Elastic Fibers

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Compound of Interest

Compound Name: 1,4-Diacetoxybutane

Cat. No.: B3422659

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Application Note AP-PU-14DAB

Introduction

Elastic fibers, predominantly composed of segmented polyurethanes, are integral to the textile industry for their exceptional stretch and recovery properties. The synthesis of these polymers typically involves the reaction of three key components: a long-chain polyol (the soft segment), a diisocyanate, and a short-chain diol or diamine known as a chain extender (which forms the hard segment). 1,4-Butanediol (BDO) is a widely utilized chain extender that imparts a favorable balance of properties to the resulting polyurethane elastomer.^{[1][2]}

This document outlines a novel, albeit non-standard, approach utilizing **1,4-diacetoxybutane** as a precursor in the synthesis of polyester-based polyurethane elastic fibers. In this proposed application, **1,4-diacetoxybutane** serves as a starting material for the in-situ generation of a polyester polyol through a transesterification reaction with a dicarboxylic acid.^{[3][4]} This resulting polyester polyol then functions as the soft segment in the subsequent polyurethane synthesis. This method offers a potential alternative to conventional processes, with implications for reaction kinetics and polymer morphology.

Principle

The synthesis is a two-stage process.

Stage 1: Polyester Polyol Synthesis via Transesterification

In the first stage, **1,4-diacetoxybutane** is reacted with a dicarboxylic acid, such as adipic acid, at elevated temperatures in the presence of a transesterification catalyst (e.g., a tin-based catalyst or p-toluene sulfonic acid).[3] During this polycondensation reaction, acetic acid is eliminated as a byproduct, and a low molecular weight, hydroxyl-terminated polyester polyol is formed. The molecular weight of this polyol can be controlled by adjusting the molar ratio of the reactants. An excess of the diol component ensures that the resulting polymer chains are terminated with hydroxyl groups, which is essential for the subsequent polymerization step.[3]

Stage 2: Polyurethane Synthesis (Prepolymer Method)

The second stage follows the conventional prepolymer method for polyurethane synthesis.[5]

- **Prepolymer Formation:** The synthesized polyester polyol is reacted with an excess of a diisocyanate, such as 4,4'-diphenylmethane diisocyanate (MDI). This reaction forms an isocyanate-terminated prepolymer.
- **Chain Extension:** The prepolymer is then reacted with a chain extender, in this case, 1,4-butanediol (which can be sourced conventionally or produced via hydrolysis of **1,4-diacetoxybutane** in a separate process), to form the final high molecular weight segmented polyurethane. This final polymer can be processed into elastic fibers through methods like melt spinning or dry spinning.

Data Presentation

The properties of elastic fibers are highly dependent on the composition and morphology of the soft and hard segments. The use of a custom-synthesized polyester polyol from **1,4-diacetoxybutane** allows for tuning of these properties. Below is a table of expected mechanical properties for a polyurethane fiber synthesized via this method compared to a standard commercial spandex fiber.

Property	Standard Spandex Fiber	PU Fiber from 1,4-Diacetoxybutane Precursor	Test Method
Tensile Strength (MPa)	35 - 45	40 - 50	ASTM D3822
Elongation at Break (%)	500 - 600	550 - 650	ASTM D3822
Modulus at 300% Elongation (MPa)	10 - 15	12 - 18	ASTM D3822
Glass Transition Temp. (Tg) of Soft Segment (°C)	-45 to -55	-40 to -50	DSC
Melting Temperature (Tm) of Hard Segment (°C)	230 - 250	240 - 260	DSC

Note: The data presented for the "PU Fiber from **1,4-Diacetoxybutane** Precursor" is projected and will vary based on the precise molecular weight of the synthesized polyol and the molar ratios used in the polyurethane synthesis.

Experimental Protocols

Protocol 1: Synthesis of Adipate-Based Polyester Polyol

This protocol describes the synthesis of a hydroxyl-terminated polyester polyol from **1,4-diacetoxybutane** and adipic acid.

Materials:

- **1,4-Diacetoxybutane** (MW: 174.19 g/mol)
- Adipic Acid (MW: 146.14 g/mol)
- Tin(II) octoate (Catalyst)

- Toluene (for water/acetic acid removal via azeotropic distillation)
- Nitrogen gas (for inert atmosphere)

Equipment:

- 500 mL three-neck round-bottom flask
- Mechanical stirrer
- Heating mantle with temperature controller
- Dean-Stark apparatus with a condenser
- Thermocouple
- Nitrogen inlet

Procedure:

- Reactor Setup: Assemble the reaction flask with the mechanical stirrer, Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet. Ensure the system is dry.
- Charging Reactants: Charge the flask with adipic acid (e.g., 0.5 mol, 73.07 g) and **1,4-diacetoxybutane** (e.g., 0.6 mol, 104.51 g, providing a 20% molar excess of the diol component). Add toluene (approx. 50 mL) to facilitate azeotropic removal of the acetic acid byproduct.
- Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove air and maintain an inert atmosphere throughout the reaction.
- Catalyst Addition: Add the tin(II) octoate catalyst (approx. 0.05% of the total reactant weight).
- Reaction:
 - Begin stirring and slowly heat the mixture.

- Raise the temperature to 140-150 °C to initiate the transesterification. Acetic acid will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
- Gradually increase the temperature to 200-220 °C over 3-4 hours, continuously removing the acetic acid byproduct.[6]
- Monitoring: Monitor the reaction progress by measuring the amount of collected acetic acid. The reaction is considered near completion when the collection of acetic acid significantly slows.
- Vacuum Application: Once the majority of the acetic acid has been removed, apply a vacuum (20-30 mmHg) for 1-2 hours at 220 °C to remove the remaining toluene and any unreacted monomers.
- Completion and Characterization: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting viscous liquid is the polyester polyol. Characterize the product by determining its hydroxyl number (ASTM D4274) and acid value (ASTM D4662) to confirm the desired specifications for polyurethane synthesis.

Protocol 2: Synthesis of Polyurethane Elastic Fiber

This protocol details the synthesis of the polyurethane elastomer using the prepolymer method with the polyol from Protocol 1.

Materials:

- Synthesized Polyester Polyol (from Protocol 1)
- 4,4'-Diphenylmethane diisocyanate (MDI)
- 1,4-Butanediol (BDO) (Chain Extender)
- N,N-Dimethylacetamide (DMAc) (Solvent)

Equipment:

- 250 mL jacketed glass reactor

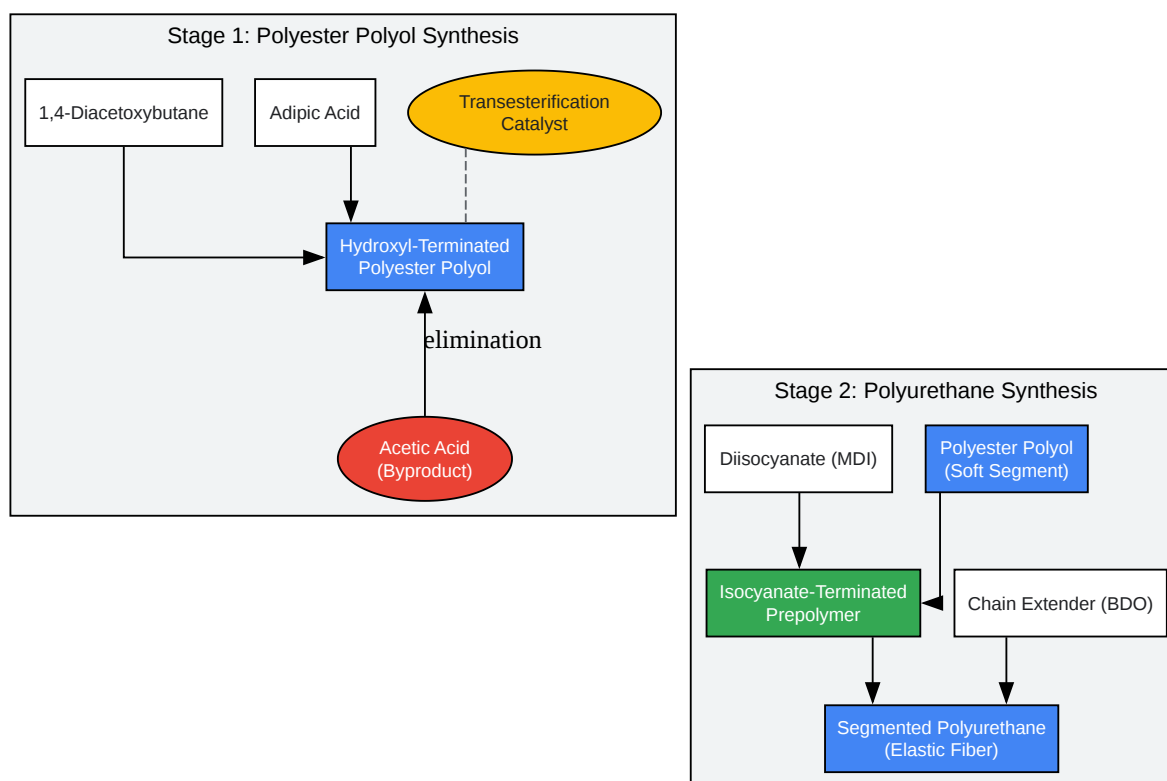
- Mechanical stirrer
- Nitrogen inlet
- Dropping funnel
- Temperature controller

Procedure:

- Drying: Ensure all glassware is oven-dried. The polyester polyol should be dried under vacuum at 80-90 °C for 2-3 hours before use to remove any residual moisture.
- Prepolymer Formation:
 - Charge the jacketed reactor with the dried polyester polyol (e.g., 0.1 mol).
 - Add MDI (e.g., 0.2 mol) to the dropping funnel. The NCO:OH ratio should be approximately 2:1.
 - Set the reactor temperature to 75-80 °C and start stirring under a slow nitrogen stream.
 - Slowly add the MDI to the polyol over 30-45 minutes.
 - After the addition is complete, allow the reaction to proceed for 2-3 hours at 80 °C. The viscosity of the mixture will increase as the isocyanate-terminated prepolymer forms.
- Chain Extension:
 - Dissolve the prepolymer in an appropriate amount of dry DMAc to achieve a desired solids content (e.g., 30-40% w/w).
 - In a separate vessel, prepare a solution of the chain extender, 1,4-butanediol (e.g., 0.095 mol, ensuring the final NCO:OH ratio is slightly above 1.0, e.g., 1.02-1.05), in DMAc.
 - Cool the prepolymer solution to 40-50 °C.

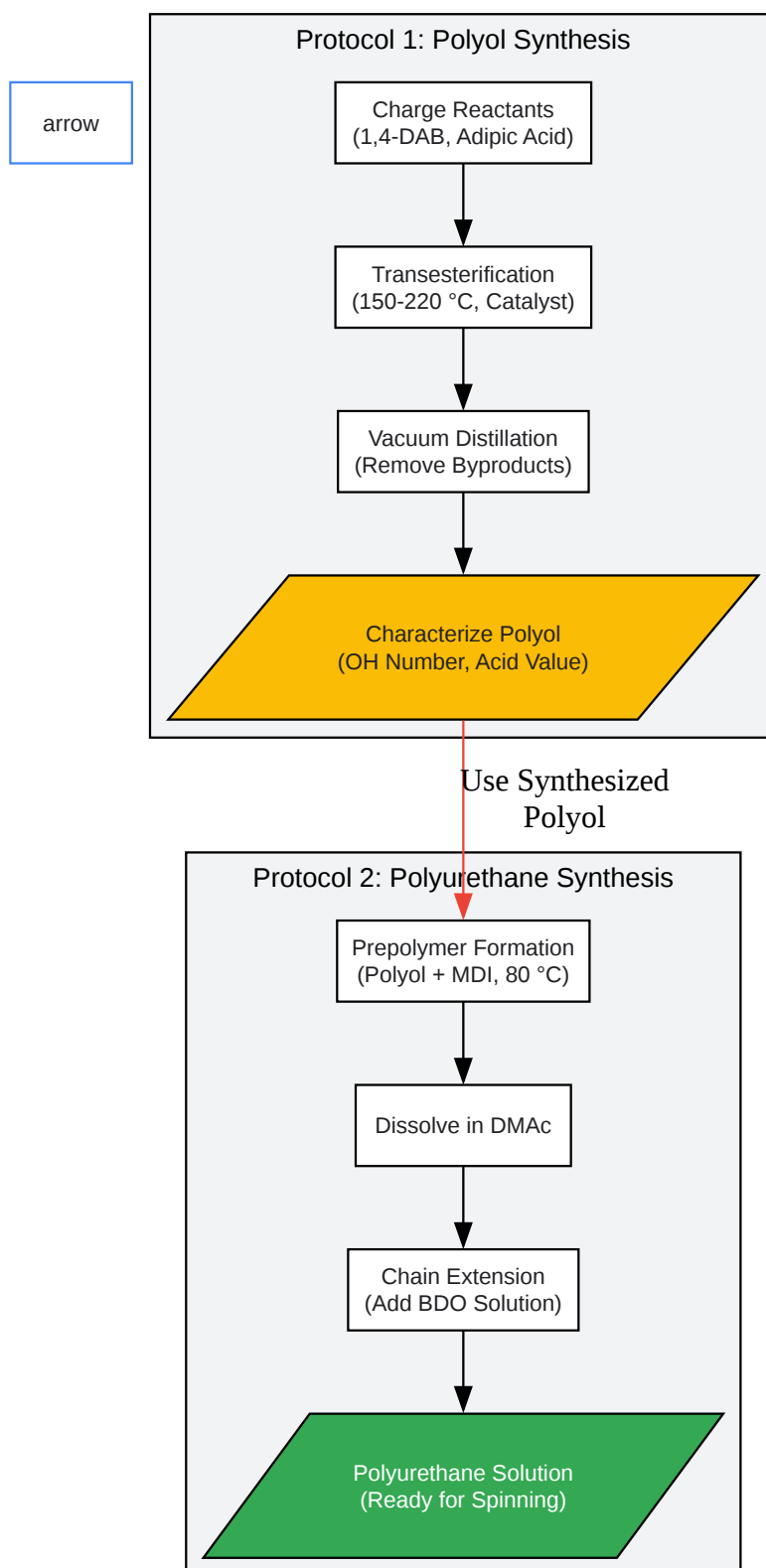
- Slowly add the chain extender solution to the stirred prepolymer solution. A significant increase in viscosity indicates the formation of the high molecular weight polyurethane.
- Polymer Solution: Continue stirring for 1-2 hours until the reaction is complete. The resulting viscous solution is the polyurethane dope.
- Fiber Formation (Dry Spinning - Conceptual):
 - The polymer solution can be filtered and degassed.
 - The solution is then extruded through a spinneret into a heated chamber with a flow of inert gas.
 - The solvent (DMAc) evaporates, leaving the solid elastic fibers, which are then wound onto a spool.

Visualizations



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Caption: Chemical pathway from **1,4-diacetoxybutane** to segmented polyurethane.



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Caption: Workflow for polyurethane synthesis using **1,4-diacetoxybutane**.

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